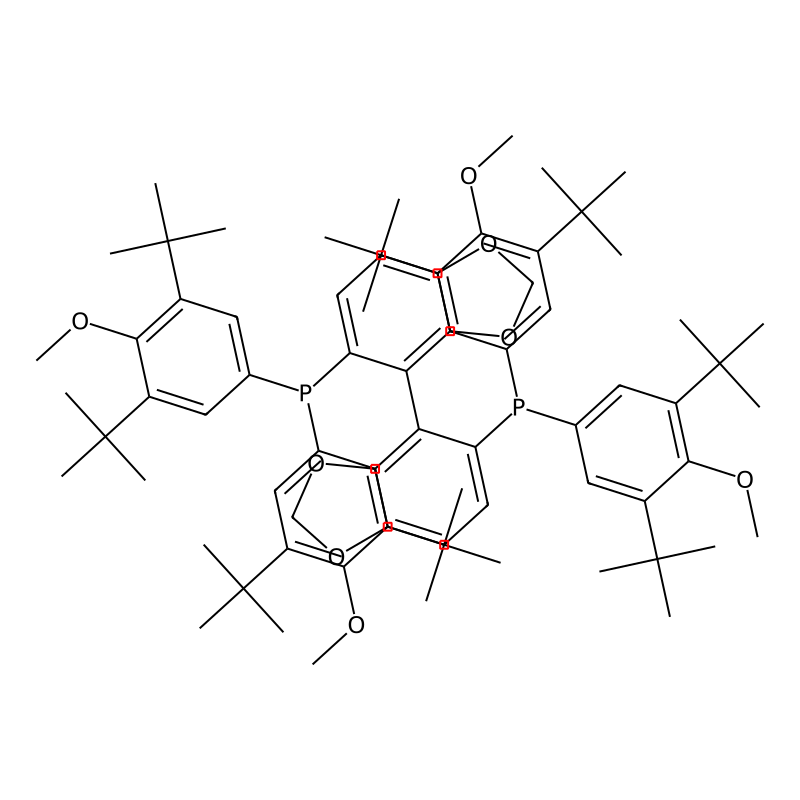

(R)-Dtbm-segphos

Content Navigation

When BINAP or unsubstituted SEGPHOS fail to give adequate ee in hindered asymmetric catalysis, (R)-DTBM-SEGPHOS solves the problem. Its extreme steric bulk and narrow bite angle deliver >99% ee and high TON.

- Rh-catalyzed additions validated at 100 kg scale.

- Pd-catalyzed C-O cleavage where unsubstituted SEGPHOS is inactive.

Supplied with full analytics for immediate industrial use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

(R)-DTBM-SEGPHOS (CAS: 566940-03-2) is a highly specialized, axially chiral biaryl bisphosphine ligand engineered for demanding asymmetric catalysis . Structurally, it combines the exceptionally narrow dihedral (bite) angle of the spirobiindane-like benzodioxole backbone with the massive steric shielding of 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents . In procurement and process chemistry, this ligand is specifically selected for late-stage pharmaceutical synthesis, highly hindered cross-couplings, and asymmetric hydrogenations where standard ligands fail to induce sufficient stereocontrol. Its unique architecture forces substrates into a highly restricted chiral pocket, enabling exceptional enantioselectivity and turnover numbers in mainstream industrial workflows .

Research Fit

Generic substitution of (R)-DTBM-SEGPHOS with industry-standard ligands like (R)-BINAP or unsubstituted (R)-SEGPHOS frequently results in catastrophic loss of enantioselectivity or complete catalytic failure [1]. BINAP's wider bite angle cannot properly orient highly flexible or bulky substrates, leading to commercially unviable enantiomeric excesses in demanding reactions such as Rh-catalyzed Hayashi additions [2]. Furthermore, unsubstituted SEGPHOS lacks the extended non-covalent interaction network provided by the DTBM groups. This massive steric bulk is not merely for spatial restriction; it actively stabilizes key transition states via C-H···H-C interactions [1]. Consequently, buyers cannot downgrade to cheaper, less sterically demanding analogs without risking severe process inefficiencies, low turnover numbers, or total reaction failure.

Substitution Risk

References

- [1] Chem, 2020. 'Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes'.

- [2] Organic Process Research & Development, 2017. 'Development of a Kilogram-Scale Process for the Enantioselective Synthesis of 3-Isopropenyl-cyclohexan-1-one via Rh/DTBM-SEGPHOS-Catalyzed Asymmetric Hayashi Addition'.

Rh-Catalyzed Hayashi Addition Process

In the Rh-catalyzed asymmetric 1,4-addition of (isopropenyl)pinacolboronate to 2-cyclohexen-1-one, standard ligands fail to provide meaningful stereocontrol. Comparative screening demonstrated that (R)-BINAP yielded less than 25% ee, whereas (R)-DTBM-SEGPHOS achieved >99% ee [1]. This massive differentiation enabled the successful 100 kg pilot-scale production of the target ketone with 82% yield and >99.4% ee[1].

| Evidence Dimension | Enantiomeric excess (ee) in Rh-catalyzed 1,4-addition |

| Target Compound Data | >99% ee (with 82% yield on 100 kg scale) |

| Comparator Or Baseline | (R)-BINAP (<25% ee) |

| Quantified Difference | >74% absolute increase in ee |

| Conditions | Rh catalyst, heptane/MeOH solvent, neopentyl glycol additive |

For industrial scale-up, the extreme steric demands of DTBM-SEGPHOS are mandatory to achieve viable enantiopurity where standard BINAP derivatives fail entirely.

Pd(II)-Catalyzed Asymmetric Hydrogenation Reactivity

The massive steric bulk of DTBM-SEGPHOS provides essential non-covalent interactions that stabilize catalytic intermediates. In the Pd(II)-catalyzed asymmetric hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone, (R)-DTBM-SEGPHOS acts as a highly effective catalyst achieving turnover numbers (S/C) up to 5,000 [1]. In stark contrast, the unsubstituted parent ligand (R)-SEGPHOS completely fails to catalyze the transformation [1].

| Evidence Dimension | Catalytic turnover (S/C) and reactivity |

| Target Compound Data | Highly active (up to 5,000 S/C) |

| Comparator Or Baseline | (R)-SEGPHOS (Fails to catalyze / 0 conversion) |

| Quantified Difference | Binary threshold (Active vs. Inactive) |

| Conditions | Pd(II)-catalyzed hydrogenation of α-acyloxy-1-arylethanones |

Procurement must prioritize the DTBM variant over standard SEGPHOS for specific Pd-catalyzed cleavages, as the unsubstituted backbone lacks the necessary steric network to stabilize the transition state.

Ir-Catalyzed Asymmetric Cyclization Yield Rescue

In the Ir-catalyzed asymmetric cyclization of 2,2-diphenyl-4-pentenoic acid to γ-lactones, the choice of ligand dictates both yield and stereocontrol. Baseline screening with (R)-BINAP resulted in a commercially unviable 8% yield and 13% ee [1]. Switching to (R)-DTBM-SEGPHOS, followed by solvent optimization, increased the yield to 95% and the enantioselectivity to 81% ee [1].

| Evidence Dimension | Yield and Enantiomeric Excess (ee) |

| Target Compound Data | 95% yield, 81% ee |

| Comparator Or Baseline | (R)-BINAP (8% yield, 13% ee) |

| Quantified Difference | 87% absolute increase in yield, 68% absolute increase in ee |

| Conditions | [IrCl(coe)2]2 catalyst, NMP solvent, 100 °C |

Demonstrates that DTBM-SEGPHOS can rescue a low-yielding, poorly selective Ir-catalyzed cyclization, making it a critical enabler for synthesizing chiral γ-lactone building blocks.

Dihydrobenzoxazinone Precursor Synthesis

For the synthesis of biologically active chiral dihydrobenzoxazinones, the hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters requires precise enantiofacial discrimination. Using Rh/(S)-DTBM-SegPhos, the reaction achieves >99% conversion and >99% ee [1]. This provides a highly reliable, process-ready route to these pharmaceutical intermediates without the need for downstream chiral resolution [1].

| Evidence Dimension | Conversion and Enantioselectivity |

| Target Compound Data | >99% conversion, >99% ee |

| Comparator Or Baseline | Standard unoptimized Rh-ligand systems (typically yield moderate ee) |

| Quantified Difference | Near-perfect conversion and stereocontrol (>99% ee) |

| Conditions | Rh(NBD)2BF4 catalyst, optimized solvent |

Secures high-purity pharmaceutical intermediates at the catalysis stage, eliminating the need for costly and wasteful downstream chiral resolution steps.

Kilogram-Scale Hayashi Additions

Ideal for industrial-scale Rh-catalyzed additions where standard ligands like BINAP fail. The extreme steric bulk of DTBM-SEGPHOS enables the production of chiral cyclic ketones with >99% ee, successfully validated on a 100 kg pilot scale[1].

Chiral γ-Lactone and Dihydrobenzoxazinone Synthesis

The preferred ligand for Ir- and Rh-catalyzed cyclizations and hydrogenations to produce high-value pharmaceutical building blocks. It rescues low-yielding reactions and provides near-perfect stereocontrol, bypassing the need for downstream chiral resolution [2].

Pd-Catalyzed Asymmetric Hydrogenations

Essential for reactions requiring extended non-covalent stabilization of the transition state. In specific Pd-catalyzed C-O bond cleavages and hydrogenations, DTBM-SEGPHOS maintains high turnover numbers where unsubstituted SEGPHOS is completely inactive [3].

Application Fit

References

- [1] Organic Process Research & Development, 2017. 'Development of a Kilogram-Scale Process for the Enantioselective Synthesis of 3-Isopropenyl-cyclohexan-1-one via Rh/DTBM-SEGPHOS-Catalyzed Asymmetric Hayashi Addition'.

- [2] Chemical Communications, 2015. 'Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones'.

- [3] Chem, 2020. 'Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes'.

XLogP3

Explore Compound Types